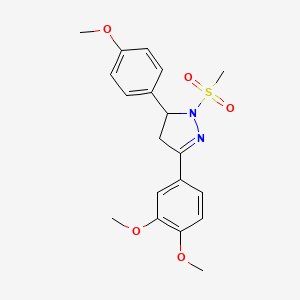
3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features two methoxy groups and a methylsulfonyl moiety, which are critical for its biological activity.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study indicated that compounds similar to This compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at a concentration of 10 µM , compared to standard drugs like dexamethasone . This suggests that the compound may be effective in treating inflammatory diseases.
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, derivatives similar to the target compound have shown potent inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. One derivative exhibited an IC₅₀ value of 0.08 µM , indicating strong antiproliferative activity comparable to established anticancer agents like erlotinib .
3. Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Pyrazole derivatives have been tested against various pathogens, including E. coli and S. aureus, with promising results indicating significant antibacterial activity . The presence of specific functional groups in the structure enhances this activity.
4. Other Biological Activities
In addition to the aforementioned activities, compounds within this class have shown potential as monoamine oxidase B (MAO-B) inhibitors and have demonstrated antiviral properties . These findings suggest a broad therapeutic potential for pyrazole derivatives.
Case Studies
Several studies have reported on the synthesis and biological evaluation of pyrazole derivatives:
- Selvam et al. synthesized a series of 1-thiocarbamoyl pyrazoles and evaluated their anti-inflammatory and MAO-B inhibitory activities, finding several compounds with promising effects comparable to indomethacin .
- Burguete et al. focused on synthesizing 1,5-diaryl pyrazoles and found notable antibacterial activity against multiple strains, reinforcing the importance of structural modifications for enhancing efficacy .
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-24-15-8-5-13(6-9-15)17-12-16(20-21(17)27(4,22)23)14-7-10-18(25-2)19(11-14)26-3/h5-11,17H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVMMKDTHQONIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26659496 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














